N-((1-(叔丁基羰胺基哌啶-4-基)甲基)苯并[d]噻唑-6-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperidine derivatives, which are important synthetic fragments for designing drugs, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . For instance, N-Boc-4-piperidinemethanol, which contains a tert-butyloxycarbonyl (t-BOC)-protecting group, can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide” includes a piperidine ring, which is a common structure in many pharmaceuticals .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用
药物代谢和人体研究中的处置
一项研究探讨了一种新型食欲素受体拮抗剂的处置和代谢,强调了了解类似化合物代谢途径和消除机制对于治疗应用的重要性。这项研究表明此类化合物与失眠症治疗的开发相关,强调了它们在人体中的代谢和处置(Renzulli 等人,2011)。
抗菌和抗结核活性
对相关噻唑衍生物的另一部分研究证明了其显著的抗菌和抗结核活性。这些研究强调了该化合物通过抑制特定细菌酶或途径来解决传染病(如结核病)的潜力(Jeankumar 等人,2013)。
潜在抗精神病剂
对具有结构相似性的杂环羧酰胺的研究确定了潜在的抗精神病剂。这些研究有助于理解化学结构的修饰如何影响生物活性和受体亲和力,为精神疾病的新治疗剂开发铺平道路(Norman 等人,1996)。
抗心律失常活性
合成和评估哌啶基衍生物的抗心律失常活性代表了另一个应用领域。这些发现表明此类化合物在心血管疾病中具有潜在的治疗用途,突出了它们在抗心律失常治疗开发中的作用(Abdel‐Aziz 等人,2009)。
大麻素受体相互作用
研究还探讨了拮抗剂化合物与大麻素受体的分子相互作用,表明在设计针对内源性大麻素系统的药物方面具有潜在应用。这项研究可能对疼痛、肥胖症和其他疾病的治疗开发产生影响(Shim 等人,2002)。
属性
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-19(2,3)22-18(25)23-8-6-13(7-9-23)11-20-17(24)14-4-5-15-16(10-14)26-12-21-15/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTXQWJITPCUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。